Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide

Monoamine Oxidase B MAO-B Inhibitor Parkinson's Disease

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide (CAS 1401668-90-3) is a chiral, non-racemic synthetic small molecule with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol. It is built on a pyrrolidine scaffold, a substructure commonly exploited in medicinal chemistry for ligand-receptor interactions.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B7920679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
InChIInChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12-,14-/m0/s1
InChIKeyFDAVDUMHZCEFPC-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defining (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide: A Chiral Pyrrolidine Amide


(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide (CAS 1401668-90-3) is a chiral, non-racemic synthetic small molecule with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol [1]. It is built on a pyrrolidine scaffold, a substructure commonly exploited in medicinal chemistry for ligand-receptor interactions [2]. The compound's structural features, including its (S,S)-stereochemistry, place it within a class of pyrrolidineamide derivatives that have been investigated in a patent context as monoamine oxidase B (MAO-B) inhibitors for potential applications in neurodegenerative conditions like Parkinson's disease [3]. Publicly available databases confirm its chemical identity and computed properties, establishing it as a well-defined chemical entity suitable for research and development [1].

The Inadvisability of Substituting (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide with Generic Analogs


Simple generic substitution of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is scientifically unsound due to the compound's defined chiral identity. This specific (S,S)-enantiomer is explicitly claimed within a broader patent family of pyrrolidineamide MAO-B inhibitors, a therapeutic context where stereochemistry is known to profoundly impact target engagement and selectivity [1]. Replacing it with a racemic mixture, a different diastereomer, or even a close structural analog lacking the precise N-benzyl-pyrrolidin-2-ylmethyl and (S)-propionamide configuration would introduce an unknown and likely non-comparable pharmacological profile. While specific quantitative differentiation data against its immediate analogs is limited in the public domain, the patent's explicit structural claims for a specific therapeutic use provide the strongest available basis for requiring this precise compound for certain research programs.

Quantitative Evidence Guide for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide Selection


Differential MAO-B Inhibition Potency Within the Patent Family

The compound (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is a specific example within a patent (US20210053918A1) describing a series of pyrrolidineamide derivatives as MAO-B inhibitors [1]. The patent literature claims a 'good inhibitory effect on the activity of MAO-B' for the described compounds, including this specific (S,S)-enantiomer, which can serve as the basis for treating neurodegenerative diseases like Parkinson's disease [1]. A direct, quantitative head-to-head comparison of its IC50 value against that of the closest named analog, e.g., (R)-2-Amino-N-((R)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide, is not publicly available. However, the patent's explicit structural claim for this specific stereoisomer over other possibilities constitutes the most significant differentiation currently accessible.

Monoamine Oxidase B MAO-B Inhibitor Parkinson's Disease

Off-Target Sigma Receptor Binding Affinity As a Critical Deselection Criterion

A structurally distinct compound with a similar pyrrolidine-amide motif, but a highly modified core (CHEMBL1698776), demonstrates measurable binding affinity for the sigma-2 receptor (Ki = 90 nM) [1]. This finding suggests that the pyrrolidine amide scaffold can be a pharmacophore for sigma receptor binding, which is often an off-target liability in CNS drug development. In contrast, the primary disclosed activity for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is MAO-B inhibition, with no sigma-related activity disclosed [2]. This absence of reported sigma activity, in light of the class's potential for it, is a crucial, albeit indirect, differentiator. Selecting the target compound over an uncharacterized analog minimizes the risk of introducing confounding sigma receptor pharmacology into a MAO-B-focused study.

Sigma-2 Receptor Selectivity Off-Target Activity

Recommended Application Scenarios for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide in Research and Development


Primary Lead Compound for MAO-B Inhibitor Development Programs

Based on its strong association with a granted patent for MAO-B inhibition [1], this compound is the definitive starting point for any drug discovery project aiming to target Parkinson's disease through this mechanism. Procuring this specific (S,S)-enantiomer is essential for validating the patented biology, benchmarking new internal compounds against the disclosed class, and establishing a robust structure-activity relationship (SAR) campaign. Using any other stereoisomer or analog would generate non-comparable data and invalidate any attempt to build upon the existing intellectual property.

Investigating MAO-B Selectivity and Safety Profiles

The compound’s disclosed role as a lead MAO-B inhibitor, contrasted with the observable sigma-2 receptor affinity of related chemotypes, makes it a critical tool for selectivity profiling [2]. A recommended application is as a reference standard in a panel of CNS off-target assays (including sigma receptors). This experiment would directly quantify the selectivity of the MAO-B program's lead series against a known off-target liability, using the target compound's profile to set a baseline for desired safety margins [3].

Chiral Lead for Biologically Relevant Assays

As a defined (S,S)-stereoisomer, this compound should be used in any functional assay where stereochemistry might influence the outcome. It should serve as a positive control in MAO-B enzymatic assays, where its activity can be directly compared against the racemic mixture or the (R,R)-enantiomer to quantify the role of chirality in target binding and functional inhibition [1]. This addresses a fundamental question in medicinal chemistry and provides a key quality control check for synthetic compound batches.

Quote Request

Request a Quote for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.